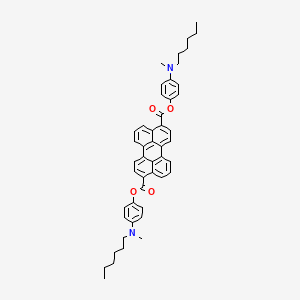
Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate is a chemical compound with the molecular formula C48H50N2O4 and a molecular weight of 718.92 g/mol . This compound is known for its unique structure, which includes a perylene core substituted with hexyl(methyl)amino groups. It is commonly used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate typically involves the reaction of perylene-3,9-dicarboxylic acid with 4-(hexyl(methyl)amino)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced perylene derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of perylene quinones, while substitution reactions can yield various substituted perylene derivatives.
Aplicaciones Científicas De Investigación
Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye and in the synthesis of other complex organic molecules.
Biology: Employed in biological imaging due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate is largely dependent on its application. In biological systems, its fluorescent properties allow it to be used as a marker for imaging. In electronic applications, its ability to transport charge makes it useful in devices like OLEDs and OPVs. The molecular targets and pathways involved vary based on the specific use case .
Comparación Con Compuestos Similares
Similar Compounds
Perylene diimides: These compounds share a similar perylene core but differ in their substituents.
Perylene tetracarboxylic dianhydride: Another perylene derivative with different functional groups.
Uniqueness
Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific fluorescence or electronic characteristics .
Propiedades
Número CAS |
89133-10-8 |
|---|---|
Fórmula molecular |
C48H50N2O4 |
Peso molecular |
718.9 g/mol |
Nombre IUPAC |
bis[4-[hexyl(methyl)amino]phenyl] perylene-3,9-dicarboxylate |
InChI |
InChI=1S/C48H50N2O4/c1-5-7-9-11-31-49(3)33-19-23-35(24-20-33)53-47(51)43-29-27-41-38-16-14-18-40-44(30-28-42(46(38)40)37-15-13-17-39(43)45(37)41)48(52)54-36-25-21-34(22-26-36)50(4)32-12-10-8-6-2/h13-30H,5-12,31-32H2,1-4H3 |
Clave InChI |
RYCYROMMYSFJGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(C)C1=CC=C(C=C1)OC(=O)C2=CC=C3C4=C5C(=CC=C4)C(=CC=C5C6=C3C2=CC=C6)C(=O)OC7=CC=C(C=C7)N(C)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


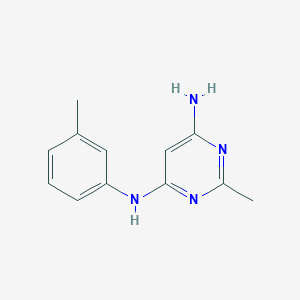

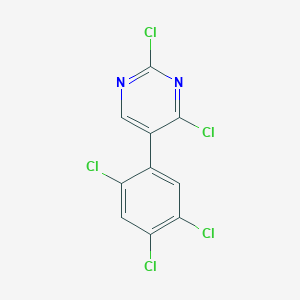
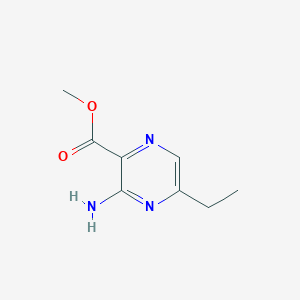
![2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)
![4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103514.png)
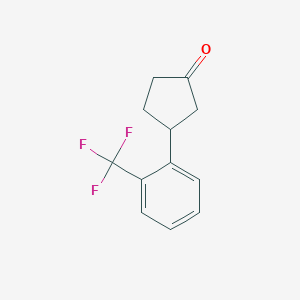


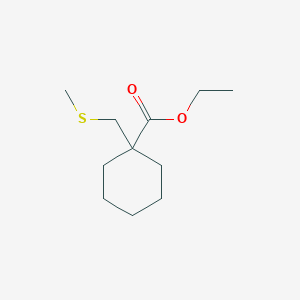

![(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride](/img/structure/B13103542.png)
![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)

